molecular formula C7H10N2O3 B164996 Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate CAS No. 139443-40-6

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B164996
M. Wt: 170.17 g/mol
InChI Key: BHPIMJOELWDAGZ-UHFFFAOYSA-N
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Description

“Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C7H10N2O3 . It has an average mass of 170.166 Da and a monoisotopic mass of 170.069138 Da .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate” consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 254.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.2±3.0 kJ/mol, and it has a flash point of 107.5±22.6 °C . The compound has a molar refractivity of 40.7±0.3 cm3, and it accepts 5 hydrogen bonds .

Scientific Research Applications

Versatile Building Block in Medicinal Chemistry

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate serves as a versatile building block in medicinal chemistry. Research by Jakopin (2018) developed a straightforward route for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. These derivatives form new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, which can be integrated into biologically relevant molecules (Ž. Jakopin, 2018).

Antihypertensive Activity

The derivatives of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid, such as 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, have shown antihypertensive activity in rats. This suggests potential applications in cardiovascular research and drug development (A. A. Santilli & R. Morris, 1979).

Antimicrobial and Anti-Inflammatory Activities

Compounds containing ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate have been studied for their antimicrobial and anti-inflammatory properties. For instance, some derivatives have exhibited significant antimicrobial activity against various microorganisms, and certain compounds have shown notable anti-inflammatory effects (H. Khalid et al., 2016).

Anti-Mycobacterial Activity

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate derivatives have also been evaluated for their anti-mycobacterial activity. Some of these compounds are identified as lead molecules, showing promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (K. IndrasenaReddy et al., 2017).

Synthesis of Hybrid Molecules with Penicillanic Acid or Cephalosporanic Acid Moieties

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate has been used in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were screened for their antimicrobial, antilipase, and antiurease activities, displaying good to moderate efficacy against test microorganisms (Serap Başoğlu et al., 2013).

Synthesis of 5-Substituted 2-Ethoxy-1,3,4-Oxadiazoles

The synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles using ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate derivatives is an important area of research. These oxadiazoles are crucial building blocks toward 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, which find applications in various fields of chemistry and biochemistry (Sirawit Wet-osot et al., 2017).

Safety And Hazards

The safety information for “Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate” indicates that it is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate” and similar compounds could involve further exploration of their anti-infective properties . This could potentially lead to the development of new drugs for treating various infectious diseases .

properties

IUPAC Name

ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-5-8-6(12-9-5)7(10)11-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPIMJOELWDAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566727
Record name Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate

CAS RN

139443-40-6
Record name Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester
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